3-Nitro-4,5-dihydroisoxazole
Overview
Description
3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a nitro group at the third position of the ring enhances its reactivity and potential for further functionalization.
Scientific Research Applications
3-Nitro-4,5-dihydroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
Mechanism of Action
Target of Action
3-Nitro-4,5-dihydroisoxazole is a key molecular fragment of many important compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring additionally stimulates bioactive functions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, 5-(2-arylethenyl)-3-methyl-4-nitroisoxazole reacts with generated in situ diarylnitrile imines . Dihydroisoxazoles functionalized by NO2 group can be directly prepared in reaction between nitrile N-oxides and nitroalkenes .
Biochemical Pathways
The affected biochemical pathways involve the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .
Pharmacokinetics
The synthesis of these structures can be realized by different pathways .
Result of Action
The result of the action of this compound is the formation of various bioactive compounds. For example, the 3,2-cycloaddition reactions of benzonitrile N-oxides and (E)-3,3,3-trichloro-1-nitroprop-1-ene lead to the respective 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Most discussed processes are realized at room temperature with high or full selectivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4,5-dihydroisoxazole can be achieved through [3+2] cycloaddition reactions. One common method involves the reaction between nitrile N-oxides and nitroalkenes. For example, benzonitrile N-oxides can react with (E)-3,3,3-trichloro-1-nitroprop-1-ene under mild conditions to yield 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the same [3+2] cycloaddition reactions but on a larger scale. The use of commercially available and inexpensive starting materials, such as nitrile N-oxides and nitroalkenes, makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Reduction: Formation of hydroxylamine and amine derivatives.
Substitution: Formation of various substituted isoxazoles.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Nitroisoxazole: Contains a fully unsaturated ring, leading to different chemical properties and reactivity.
3-Nitro-5,6-dihydroisoxazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
3-Nitro-4,5-dihydroisoxazole is unique due to the presence of both a nitro group and a partially saturated ring. This combination enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSVYLFCWALFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149903 | |
Record name | 4,5-Dihydro-3-nitroisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-14-8 | |
Record name | 3-Nitro-4,5-dihydroisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-3-nitroisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1121-14-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-3-nitroisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?
A1: this compound serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.
Q2: What crucial transformation does this compound undergo in this synthetic route?
A2: A critical step involves converting this compound to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.
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